4-(Butoxymethyl)benzoic acid
Overview
Description
4-(Butoxymethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a butoxymethyl group attached to the benzene ring, enhancing its molecular complexity and modulating its chemical behavior
Scientific Research Applications
4-(Butoxymethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It’s important to handle 4-(Butoxymethyl)benzoic acid with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Butoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The butoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butoxymethyl group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
4-(Methoxymethyl)benzoic acid: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
4-(Ethoxymethyl)benzoic acid: Similar structure but with an ethoxymethyl group instead of a butoxymethyl group.
4-(Propoxymethyl)benzoic acid: Similar structure but with a propoxymethyl group instead of a butoxymethyl group.
Uniqueness: 4-(Butoxymethyl)benzoic acid is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-(butoxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-15-9-10-4-6-11(7-5-10)12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPGKHZMVPLZTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596028 | |
Record name | 4-(Butoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89326-75-0 | |
Record name | 4-(Butoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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